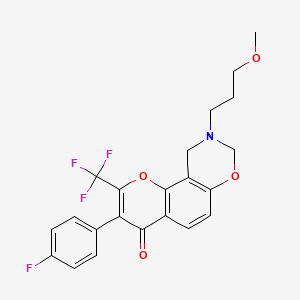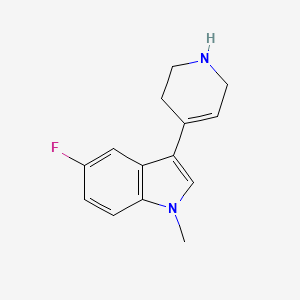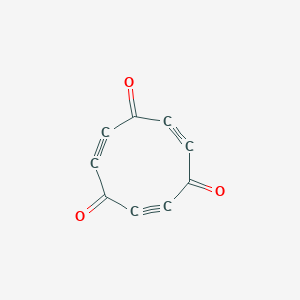![molecular formula C17H23N3O B12640310 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL CAS No. 918941-53-4](/img/structure/B12640310.png)
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL is a complex organic compound featuring a pyridine ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL typically involves the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions. One common method involves the reaction of 2-(pyridin-2-yl)ethylamine with 3-chloropropan-1-ol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL involves its interaction with specific molecular targets. The pyridine rings can coordinate with metal ions, influencing enzymatic activity or altering the function of biological molecules. The compound’s ability to form stable complexes with metals makes it a valuable tool in studying metalloproteins and other metal-dependent processes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: A simpler analog with similar structural features.
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: Another compound with pyridine rings but different functional groups.
Uniqueness
3-{Bis[2-(pyridin-2-YL)ethyl]amino}propan-1-OL is unique due to its dual pyridine rings and the presence of both amine and hydroxyl functional groups. This combination allows for versatile chemical reactivity and the formation of complex structures, making it a valuable compound in various research fields.
Propiedades
Número CAS |
918941-53-4 |
|---|---|
Fórmula molecular |
C17H23N3O |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
3-[bis(2-pyridin-2-ylethyl)amino]propan-1-ol |
InChI |
InChI=1S/C17H23N3O/c21-15-5-12-20(13-8-16-6-1-3-10-18-16)14-9-17-7-2-4-11-19-17/h1-4,6-7,10-11,21H,5,8-9,12-15H2 |
Clave InChI |
WRMLUBNXVZITIA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCN(CCCO)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-methylpentanoate](/img/structure/B12640227.png)

![N-(3,4-dichlorophenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12640242.png)


![3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide](/img/structure/B12640266.png)

![3-[1-[1-(2-pyridin-4-ylethyl)pyrazol-4-yl]triazol-4-yl]-1H-indazole](/img/structure/B12640282.png)

![1-[4-(5-Bromo-2-methyl-benzoyl)-piperazin-1-yl]-ethanone](/img/structure/B12640292.png)


![3-Piperidinecarboxamide, 1-[6-(4-cyano-3-fluorophenyl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-, (3S,6R)-](/img/structure/B12640306.png)

